molecular formula C27H27ClN4O6 B445679 2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-7,7-DIMETHYL-5-OXO-4-(2,4,6-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-1-(2-CHLORO-4-NITROPHENYL)-7,7-DIMETHYL-5-OXO-4-(2,4,6-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B445679
M. Wt: 539g/mol
InChI Key: GTBCOQQIQWYGCY-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an amino group, a chloro group, a nitro group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of Functional Groups: The chloro and nitro groups can be introduced through electrophilic aromatic substitution reactions. The amino group can be introduced through nucleophilic substitution reactions.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, this compound may be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique functional groups can impart specific properties to the materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is not well understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The amino group may form hydrogen bonds with biological targets, while the chloro and nitro groups may participate in electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-chlorophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
  • 2-Amino-1-(4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Uniqueness

The presence of both chloro and nitro groups in 2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile makes it unique compared to similar compounds. These functional groups can impart specific reactivity and biological activity, making this compound a valuable target for further research and development.

Properties

Molecular Formula

C27H27ClN4O6

Molecular Weight

539g/mol

IUPAC Name

2-amino-1-(2-chloro-4-nitrophenyl)-7,7-dimethyl-5-oxo-4-(2,4,6-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C27H27ClN4O6/c1-27(2)11-19-24(20(33)12-27)23(25-21(37-4)9-15(36-3)10-22(25)38-5)16(13-29)26(30)31(19)18-7-6-14(32(34)35)8-17(18)28/h6-10,23H,11-12,30H2,1-5H3

InChI Key

GTBCOQQIQWYGCY-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=C(C=C(C=C4OC)OC)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C#N)C4=C(C=C(C=C4OC)OC)OC)C(=O)C1)C

Origin of Product

United States

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